molecular formula C9H5ClN2O2 B1492938 3-Chloro-6-nitroisoquinoline CAS No. 760179-81-5

3-Chloro-6-nitroisoquinoline

Cat. No. B1492938
CAS RN: 760179-81-5
M. Wt: 208.6 g/mol
InChI Key: PFBVXFDZOZBWJU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

3-Chloro-6-nitroisoquinoline is a solid at room temperature . The compound has a molecular weight of 208.6 . .

Scientific Research Applications

Topoisomerase I Inhibitors

Research indicates that derivatives of isoquinoline, such as indenoisoquinolines bearing nitro groups, serve as potent inhibitors of topoisomerase I (Top1), a critical enzyme involved in DNA replication. Modifications to the nitro group, including substitution with fluorine or chlorine, retain Top1 inhibitory activity with minimal safety risks, suggesting that 3-Chloro-6-nitroisoquinoline derivatives could be promising candidates for anticancer drugs with improved safety profiles (Beck et al., 2015).

Catalytic Activity in Ethylene Polymerization

Derivatives of isoquinoline, particularly those modified with nitro groups, have shown significant catalytic activity in ethylene polymerization. This application is essential for the production of polyethylene, a widely used plastic, indicating that 3-Chloro-6-nitroisoquinoline compounds could contribute to advancements in polymer science and engineering (Liping Zhang et al., 2011).

Corrosion Inhibition

Quinoline derivatives, including those with chloro and nitro substituents, have been studied for their corrosion inhibition properties. These compounds effectively protect metals against corrosion in acidic environments, making them valuable for industrial applications, such as in metal processing and preservation (Lgaz et al., 2017).

Antimicrobial and Antitumor Activities

Research into quinoline derivatives, including 8-nitrofluoroquinolone models, has unveiled significant antimicrobial properties against gram-positive and gram-negative bacteria. This suggests that modifications on the isoquinoline scaffold, such as the introduction of chloro and nitro groups, can lead to new antibacterial agents. Moreover, some derivatives have shown promising antitumor efficacy, highlighting the potential of 3-Chloro-6-nitroisoquinoline in the development of novel anticancer therapies (Al-Hiari et al., 2007).

Porphyrin Synthesis

The synthesis of porphyrins incorporating isoquinoline units, such as those derived from 5-Nitroisoquinoline, is another notable application. These compounds are of interest for their potential use in photodynamic therapy (PDT) and as components in molecular electronics and photonics (Lash & Gandhi, 2000).

Safety and Hazards

The safety data sheet for 3-Chloro-6-nitroisoquinoline indicates that it emits toxic fumes of carbon dioxide/carbon monoxide when combusted . The compound is also associated with hazard statements H302, H315, H319, H335 .

Future Directions

3-Chloro-6-nitroisoquinoline is currently offered for experimental/research use . The compound could potentially serve as a lead structure for the discovery of novel synthetic auxin herbicides .

properties

IUPAC Name

3-chloro-6-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-4-7-3-8(12(13)14)2-1-6(7)5-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBVXFDZOZBWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-nitroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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